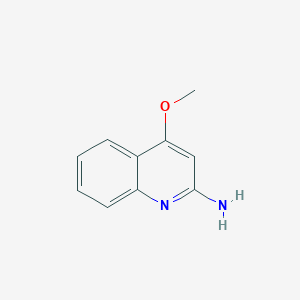

4-Methoxyquinolin-2-amine

Description

Significance of the Quinoline (B57606) Heterocyclic System in Organic Chemistry

The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comorientjchem.orgresearchgate.net Its aromatic nature and the presence of a nitrogen atom give it unique electronic properties and reactivity, making it a versatile building block in organic synthesis. numberanalytics.com Quinoline can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, allowing for the creation of a diverse array of derivatives. gcwgandhinagar.com First isolated from coal tar in the 19th century, quinoline's name is derived from quinine (B1679958), a natural product that highlighted the therapeutic potential of this class of compounds from early on. numberanalytics.com

Overview of Quinoline Derivatives in Medicinal Chemistry and Drug Discovery

Quinoline derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities. nih.govnih.govbohrium.com This diverse bioactivity has led to the development of numerous drugs for treating a variety of conditions. rsc.orgresearchgate.netchemrj.org The quinoline core is found in antimalarial drugs like quinine and chloroquine, anticancer agents, and various antibacterial and anti-inflammatory compounds. bohrium.comrsc.orgontosight.ai The ability to modify the quinoline structure at various positions allows medicinal chemists to fine-tune the pharmacological properties of these derivatives, leading to the discovery of new and more effective therapeutic agents. orientjchem.orgresearchgate.net Researchers continue to explore the vast potential of quinoline-based compounds in the quest for novel treatments for a multitude of diseases. nih.govbohrium.com

Structural Context of 4-Methoxyquinolin-2-amine within the Quinoline Scaffold

This compound is a specific derivative of the quinoline heterocyclic system. Its structure is characterized by a quinoline core with two specific functional groups attached: an amine group (-NH2) at the 2-position and a methoxy (B1213986) group (-OCH3) at the 4-position. The placement of these substituents significantly influences the molecule's chemical and physical properties. The amine group, a nucleophilic center, and the electron-donating methoxy group modulate the electronic distribution within the quinoline ring system, thereby affecting its reactivity and potential biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-6-10(11)12-8-5-3-2-4-7(8)9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMNFFRHIXAPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431819 | |

| Record name | 4-methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42712-65-2 | |

| Record name | 4-Methoxy-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42712-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 4 Methoxyquinolin 2 Amine

The preparation of 4-Methoxyquinolin-2-amine can be achieved through specific synthetic routes. One documented method involves the treatment of 2-Amino-quinolinone hydrate (B1144303) with (trimethylsilyl)diazomethane in a mixture of toluene (B28343) and methanol. semanticscholar.org This reaction results in the methylation of the hydroxyl group to form the methoxy (B1213986) group at the 4-position, yielding 4-methoxyquinolin-2-ylamine. semanticscholar.org

The identity and purity of the synthesized compound are confirmed through various spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure and composition of the substance.

Interactive Table: Spectroscopic and Analytical Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CD₃OD) | δH 7.93 (1H, br d, J 8.5 Hz), 7.53-7.44 (2H, m), 7.21-7.15 (1H, m), 6.26 (1H, s), 3.23 (3H, s) | semanticscholar.org |

| ¹³C NMR (100 MHz, CD₃OD) | δC 163.8, 160.5, 148.1, 130.1, 124.1, 122.7, 121.6, 118.7, 89.8 | semanticscholar.org |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₀H₁₁N₂O ([M + H]⁺) m/z: 175.0871, found 175.0861 | semanticscholar.org |

Chemical Reactivity and Mechanistic Studies of 4 Methoxyquinolin 2 Amine Scaffold

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Ring System

The reactivity of the 4-methoxyquinolin-2-amine scaffold is dictated by the electronic effects of its substituents. The methoxy (B1213986) group (-OCH₃) at the C-4 position and the amino group (-NH₂) at the C-2 position are both powerful electron-donating groups through resonance. This increased electron density activates the quinoline ring, particularly towards electrophilic attack.

Electrophilic substitution reactions are directed to specific positions on the ring. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring, due to the electron-withdrawing nature of the nitrogen atom. However, the strong activating effects of the amino and methoxy groups can overcome this deactivation. The C-3 position, situated between the two electron-donating groups, becomes highly activated and is a primary site for electrophilic substitution.

Conversely, the quinoline system is inherently electron-deficient, making it susceptible to nucleophilic attack, especially on the pyridine ring. The presence of the electron-donating amino and methoxy groups would typically decrease the propensity for nucleophilic substitution. However, reactions can still occur, often requiring harsh conditions or activation of the ring system, for instance, through N-oxidation. rsc.orgresearchgate.net The C-2 and C-4 positions are the most common sites for nucleophilic substitution in the parent quinoline ring. In the case of this compound, the methoxy group at C-4 can act as a leaving group in nucleophilic displacement reactions, a topic explored further in section 3.4.

Tautomerism and its Influence on Reactivity

Tautomerism, the phenomenon of structural isomers that readily interconvert, is a critical consideration for this compound. The 2-aminoquinoline (B145021) moiety can exist in two primary tautomeric forms: the amino form (A) and the imino form (B).

Figure 1: Amino-imino tautomerism in the this compound scaffold.

Figure 1: Amino-imino tautomerism in the this compound scaffold.The amino tautomer is generally the more stable and predominant form in solution. However, the imino tautomer, although present in smaller quantities, can significantly influence the compound's reactivity. The imino form possesses a nucleophilic exocyclic nitrogen and a more electrophilic C-2 carbon, altering its reaction profile. The interconversion between these tautomers is often catalyzed by acids or bases and can occur rapidly in aqueous solutions. nih.gov

Investigations into Reaction Mechanisms Leading to this compound and its Derivatives

The synthesis of the 2-aminoquinoline scaffold, and by extension this compound, can be achieved through various synthetic routes, each with its own mechanistic pathway.

One of the classical methods for forming the quinoline ring is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. iipseries.org The mechanism proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring.

More contemporary methods often employ transition-metal catalysis. For example, a palladium-catalyzed oxidative coupling of 2-vinylanilines with isocyanides provides a direct and efficient route to 2-aminoquinolines. rsc.org The proposed mechanism involves the insertion of the isocyanide into a palladium-carbon bond, followed by reductive elimination to form the product. rsc.org This method is valued for its functional group tolerance and operational simplicity. rsc.org

Another modern approach involves the indium(III) triflate-catalyzed reaction of ynamides with anthranils, which can divergently lead to either 7-acylindoles or 2-aminoquinolines. bohrium.com The mechanism for the formation of 2-aminoquinolines is believed to proceed through a [4+2] annulation pathway. bohrium.com

The introduction of the methoxy group at the C-4 position can be achieved either by starting with a pre-functionalized aniline (B41778) derivative or by subsequent modification of the quinoline ring. For instance, the Conrad-Limpach-Knorr synthesis can be adapted to produce 4-hydroxyquinolines, which can then be alkylated to the corresponding methoxy derivatives. iipseries.org

The following table summarizes some of the key synthetic strategies for 2-aminoquinoline derivatives.

| Reaction Name/Type | Reactants | Key Mechanistic Steps | Reference(s) |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Active methylene compound | Aldol condensation, cyclization, dehydration | iipseries.org |

| Palladium-Catalyzed Coupling | 2-Vinylaniline + Isocyanide | Oxidative addition, isocyanide insertion, reductive elimination | rsc.org |

| Indium-Catalyzed Annulation | Ynamide + Anthranil | Lewis acid activation, [4+2] cycloaddition | bohrium.com |

| KOtBu-Mediated Synthesis | 2-Amino arylcarbaldehyde + Benzyl/alkyl cyanide | Enimine formation, cyclization | researchgate.net |

Displacement Reactions Involving Methoxy-Quinoline Systems

The methoxy group at the C-4 position of the quinoline ring is susceptible to nucleophilic displacement reactions (SNAr). This reactivity is particularly pronounced when the quinoline nitrogen is protonated or when there are electron-withdrawing groups on the ring, which stabilize the Meisenheimer complex intermediate.

Studies on related 4-methoxyquinoline (B1582177) derivatives have shown that the methoxy group can be displaced by a variety of nucleophiles. For example, demethylation of methoxy-substituted quinolines using strong acids like HBr can lead to the formation of the corresponding quinolones. researchgate.net In some cases, this demethylation is followed by the nucleophilic substitution of other groups on the ring. researchgate.net

The reactivity of halo-substituted methoxyquinolines also provides insight into these displacement reactions. For instance, 4-chloro-2-methoxyquinoline (B1624759) readily undergoes nucleophilic substitution, where the chloro group is displaced. biosynth.comysu.am While this involves a different leaving group, it highlights the susceptibility of the C-4 position to nucleophilic attack. The displacement of a methoxy group typically requires more forcing conditions than a halogen but is a feasible transformation.

| Substrate | Reagent/Conditions | Product | Reaction Type | Reference(s) |

| 6(8)-Methoxy-2,4,5-tris(dimethylamino)quinolines | 48% HBr, heat | 5-(Dimethylamino)-6-hydroxy-2-(dimethylamino)quinolin-4(1H)-one | Demethylation & Nucleophilic Substitution | researchgate.net |

| 2-Methyl-4-chloro-6(8)-methoxyquinolines | Sulfur nucleophiles | Substituted 4-(quinolin-4-yl)sulfides | Nucleophilic Aromatic Substitution | ysu.am |

Functional Group Transformations and Interconversions on the Quinoline Amine

The 2-amino group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These reactions are crucial for the synthesis of diverse derivatives with potentially altered biological or material properties.

Acylation: The primary amine can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to introduce new structural motifs onto the quinoline scaffold.

Diazotization: The 2-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a valuable intermediate that can be converted into a variety of other functional groups, such as -OH, -Cl, -Br, or -CN, through Sandmeyer-type reactions.

Amidine Formation: The amino group can react with suitable reagents to form amidines. For example, the reaction of 4-azidoquinolin-2(1H)-ones with enamines (formed in situ from a cyclic ketone and a secondary amine) leads to the formation of amidine derivatives. nih.gov Although the starting material is a quinolone, this demonstrates a potential transformation pathway for the amino group.

Coupling Reactions: The amino group can participate in various coupling reactions. For instance, palladium-catalyzed cross-coupling reactions are frequently used to form C-N bonds, allowing for the introduction of aryl or alkyl groups to the nitrogen atom. rsc.org

These transformations highlight the synthetic utility of the 2-amino group, enabling the diversification of the this compound core structure for various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of one- and two-dimensional NMR spectra, the precise arrangement of atoms within this compound can be mapped out.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum of this compound allow for the assignment of each proton to its specific position on the quinoline ring and the methoxy group.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. huji.ac.il Since the natural abundance of the ¹³C isotope is low (1.1%), the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. huji.ac.il The chemical shift of each carbon signal is indicative of its electronic environment. The analysis of a ¹³C NMR spectrum involves matching the expected chemical shifts with the observed signals for the different carbon atoms in the molecule. huji.ac.il Quaternary carbons, those not directly bonded to any hydrogen atoms, often exhibit weaker signals under standard acquisition conditions due to slower relaxation and a lack of Nuclear Overhauser Effect (NOE) enhancement. huji.ac.il

A representative dataset for the ¹H and ¹³C NMR of a related compound, a difluoro-boron complex of a diisoquinolylamine ligand, is presented below. While not identical to this compound, it provides an example of the types of data obtained. umich.edu

| ¹H NMR (400 MHz, DMSO-d6) | ¹³C NMR (101 MHz, DMSO-d6) |

| δ 10.43 (s, 1H) | δ 161.81 |

| δ 8.33 – 8.17 (m, 4H) | δ 154.16 |

| δ 7.83 (ddd, J = 8.1, 1.5, 0.6 Hz, 2H) | δ 141.54 |

| δ 7.77 (ddt, J = 8.4, 1.2, 0.6 Hz, 2H) | δ 139.58 |

| δ 7.64 (ddd, J = 8.4, 6.9, 1.5 Hz, 2H) | δ 130.77 |

| δ 7.38 (ddd, J = 8.0, 6.9, 1.2 Hz, 2H) | δ 120.07 |

| δ 114.40 | |

| δ 104.60 | |

| δ 56.12 |

Table 1: ¹H and ¹³C NMR data for a difluoro-boron complex of a diisoquinolylamine ligand. umich.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu The resulting spectrum displays the ¹H NMR spectrum on both axes, with cross-peaks indicating coupled protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. libretexts.org The spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks definitively linking a proton to its corresponding carbon. libretexts.org The phase of the HSQC peaks can also provide DEPT (Distortionless Enhancement by Polarization Transfer) information, distinguishing between CH, CH₂, and CH₃ groups. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. libretexts.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): While often incorporated into the HSQC experiment, DEPT can also be run as a separate 1D experiment. DEPT-90 and DEPT-135 spectra distinguish between CH, CH₂, and CH₃ carbons, aiding in the assignment of the ¹³C NMR spectrum. oxinst.com

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals in this compound. mdpi.com

Specialized NMR Applications (e.g., ¹⁵N NMR)

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms within a molecule. The chemical shifts of nitrogen are highly sensitive to the electronic environment, making ¹⁵N NMR a useful tool for studying tautomerism, hydrogen bonding, and coordination chemistry. mdpi.comd-nb.info The chemical shift range for ¹⁵N is very broad, and the specific shifts can help to identify the type of nitrogen functionality present, such as amines, amides, or nitriles. science-and-fun.deresearchgate.net For this compound, ¹⁵N NMR could be used to probe the electronic character of the quinoline ring nitrogen and the exocyclic amino group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. chemguide.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. google.com This is particularly useful for analyzing complex mixtures and for confirming the purity of a synthesized compound. dtu.dk For this compound, LC-MS would be used to determine its molecular weight by observing the molecular ion peak ([M+H]⁺ or [M]⁺˙). nih.gov The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the elemental composition of the molecule with high accuracy. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (amine) | Stretching | 3500-3300 (typically two bands for a primary amine) spectroscopyonline.com |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 2960-2850 |

| C=C and C=N (aromatic rings) | Stretching | 1600-1450 |

| N-H (amine) | Bending | 1650-1580 wpmucdn.com |

| C-O (ether) | Stretching | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

Table 2: Expected IR absorption bands for this compound.

The presence of two N-H stretching bands would confirm the primary amine functionality. spcmc.ac.in The C-O stretching of the methoxy group is also a key diagnostic peak. rsc.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. This powerful technique provides precise coordinates of each atom in the crystal lattice, thereby defining bond lengths, bond angles, and torsional angles.

The process begins with the growth of a high-quality single crystal of the subject compound, in this case, this compound. This is often achieved through slow evaporation of a saturated solution or by vapor diffusion. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The resulting diffraction data allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry elements within the crystal. The solution and refinement of the crystal structure would reveal the exact conformation of the this compound molecule, including the planarity of the quinoline ring system and the orientation of the methoxy and amine substituents. Furthermore, this analysis would elucidate any intermolecular interactions, such as hydrogen bonds involving the amine group's hydrogen atoms and the nitrogen atom of the quinoline ring or the oxygen of the methoxy group, which govern the crystal packing.

While the synthesis of this compound has been reported, its specific single-crystal X-ray diffraction data is not currently available in public crystallographic databases. google.com.na Should a structure be determined, the data would be presented in a table similar to the hypothetical example below, providing a complete picture of the molecule's solid-state architecture.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is crucial for confirming that the synthesized compound has the expected empirical and molecular formula. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified.

For this compound, the molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol . The theoretical elemental composition can be calculated based on this formula. In a typical research setting, the experimentally determined values from an elemental analyzer are compared to these theoretical values. A close agreement (usually within ±0.4%) is considered strong evidence for the purity and correct identity of the compound.

Below is the calculated elemental composition for this compound.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 68.95% |

| Hydrogen | H | 1.008 | 5.79% |

| Nitrogen | N | 14.01 | 16.08% |

| Oxygen | O | 16.00 | 9.18% |

Biological and Pharmacological Activities

Classical Approaches to Quinoline Core Synthesis Relevant to this compound Precursors

Traditional methods for quinoline synthesis, while sometimes requiring harsh conditions, remain relevant for their robustness and ability to generate specific substitution patterns necessary for precursors to compounds like this compound.

The Skraup reaction is a cornerstone of quinoline synthesis, traditionally involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. arabjchem.org This reaction, however, is notoriously vigorous. Modifications have been developed to moderate the reaction's violence and improve yields. researchgate.net For the synthesis of a precursor to this compound, a methoxy-substituted aniline would serve as the starting material. Modified protocols may involve the use of milder catalysts or a more controlled addition of reactants to ensure safety and efficiency. researchgate.netnih.gov The Doebner-Von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds instead of glycerol and can be used to produce substituted quinolines. arabjchem.orgnih.gov These classical methods are effective for creating the core quinoline structure, which can then be further functionalized.

Meldrum's acid and its derivatives are versatile reagents in organic synthesis. Methoxymethylene Meldrum's acid serves as a C-electrophile that can react with various nucleophiles to construct heterocyclic systems. researchgate.net In the context of quinoline synthesis, it can react with primary enaminones at the nitrogen atom. researcher.life A synthetic strategy could involve the initial formation of an enaminone from a methoxy-substituted aniline, which then undergoes cyclization upon reaction with methoxymethylene Meldrum's acid to form a quinolin-2-one scaffold. nih.govresearchgate.net This scaffold is a key intermediate that can be subsequently converted to the target 2-aminoquinoline (B145021). The regiochemistry of the reaction, whether it leads to N- or C-adducts, can depend on the substituents of the enaminone. researcher.life

Modern Catalytic Methods for Functionalizing Quinoline Scaffolds

Contemporary organic synthesis heavily relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance under milder conditions than classical methods.

Palladium catalysis offers powerful and direct routes to 2-aminoquinoline derivatives. rsc.org These methods are often characterized by high atom economy and operational simplicity. acs.org One prominent strategy involves the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides. organic-chemistry.orgacs.org This process can construct a variety of 4-halo-2-aminoquinolines in moderate to excellent yields. acs.org Another efficient approach is the palladium-catalyzed coupling of 2-vinylanilines with isocyanides, which also provides straightforward access to the 2-aminoquinoline framework. rsc.org These reactions demonstrate broad substrate compatibility, accommodating a range of functional groups on the starting materials. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Aminoquinoline Derivatives

| Starting Materials | Catalyst / Additives | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Ethynylanilines, Isocyanides | PdCl₂ / LiCl | 4-Halo-2-aminoquinolines | Up to 90% | organic-chemistry.org |

| N-Acyl-o-alkynylanilines, Isocyanides | Palladium Catalyst | Functionalized 2-aminoquinolines | Not specified | acs.org |

| 2-Vinylanilines, Isocyanides | Palladium Acetate / Silver Carbonate | 2-Aminoquinolines | Good to Excellent | rsc.org |

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating complex molecular architectures by linking different fragments. ekb.eg This reaction is widely used to synthesize quinoline-hybrid molecules where the quinoline moiety is connected to another pharmacophore or molecular tag via a stable 1,2,3-triazole linker. ekb.egnih.goveie.gr The process involves the reaction between a quinoline bearing an azide (B81097) group and a terminal alkyne, or vice-versa, catalyzed by a copper(I) source. nih.govekb.eg This methodology is prized for its high yields, mild reaction conditions, and the specific formation of the 1,4-disubstituted triazole isomer. ekb.egeie.gr

Table 2: Examples of Copper-Catalyzed Synthesis of Quinoline-Hybrids

| Quinoline Reactant | Alkyne/Azide Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Azido-2,6-dimethylquinoline | Various terminal alkynes | CuSO₄·5H₂O, L-ascorbic acid | 1,4-Hybridized-1,2,3-triazoles | High | ekb.egekb.eg |

| Azido-quinolines | Artemisinin-derived alkynes | Copper(I) catalyst | (Iso)quinoline–artemisinin hybrids | Up to 70% | nih.gov |

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comd-nb.info This two-step, one-pot process involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its reduction using a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com In quinoline chemistry, this strategy can be applied in several ways. One approach involves the reductive amination of a quinoline N-oxide with an aminopyridine in the presence of tosyl chloride, which results in the formation of a 2-pyridyl(2-quinolyl)amine. researchgate.net Alternatively, an existing aminoquinoline, such as an 8-aminoquinoline (B160924) derivative, can be further functionalized by reacting it with various aldehydes via reductive amination to attach different side chains. nih.gov This method is valuable for its control and its ability to introduce a wide range of substituents onto the amine nitrogen. masterorganicchemistry.comnih.gov

One-Pot and Cascade Reaction Sequences for Multicomponent Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. These reactions often proceed through a cascade of sequential transformations, avoiding the need for isolation of intermediates.

Knoevenagel/Michael/Cyclization Cascade Approaches

A notable strategy for constructing quinoline frameworks involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. While specific examples for the direct synthesis of this compound using this exact cascade are not prevalent in the provided results, analogous syntheses of functionalized quinolines highlight the utility of this approach. For instance, a three-component cascade reaction between aromatic aldehydes, 3-arylisoxazol-5(4H)-ones, and 3-aminocyclohex-2-en-1-ones, catalyzed by triethylamine, yields highly substituted tetrahydroquinoline-2,5-diones. researchgate.net This method demonstrates the principle of building the quinoline core through a sequence of condensation, addition, and cyclization steps. Similarly, a one-pot, three-component reaction for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide utilizes Knoevenagel/Michael/cyclization cascade reactions to introduce multiple functional groups onto the quinoline ring system in a single step. researchgate.net These examples underscore the potential of cascade reactions to generate diverse quinoline derivatives, a strategy that could be adapted for the synthesis of this compound analogues.

Three-Component Amidination Reactions Involving Quinoline Azides

A novel and efficient catalyst- and additive-free three-component reaction has been developed for the synthesis of N-heteroaryl amidines. nih.gov This reaction involves the interaction of highly electrophilic 4-azidoquinolin-2(1H)-ones with cyclic ketones and cycloaliphatic amines. nih.gov The process is optimized by reacting 4-azido-quinolin-2(1H)-one with cyclohexanone (B45756) and piperidine (B6355638) in DMF at 60°C, resulting in a high yield of the corresponding amidine derivative. nih.gov This methodology has been applied to synthesize a series of novel amidines with potential antiproliferative properties. nih.gov The reaction proceeds through the formation of an enamine from the cyclic ketone and amine, which then reacts with the electrophilic azide to form the amidine product. nih.gov

Derivatization Strategies of the this compound Moiety

The functionalization of the this compound core is a key strategy for modulating its chemical and biological properties. This can be achieved through various chemical transformations targeting the amine group or other positions on the quinoline ring.

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imine derivatives, are readily formed by the condensation of primary amines with aldehydes or ketones. This reaction is a versatile method for introducing a wide range of substituents onto the this compound scaffold. For example, a Schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol was synthesized by the condensation of 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde with 2-aminophenol. neliti.comneliti.com This highlights the reactivity of quinoline aldehydes in forming imine linkages. In a similar vein, a series of Schiff bases were synthesized from 5-substituted-1,3,4-thiadiazole-2-amine, including a derivative incorporating a 4-methoxyquinolin-2-yl moiety. researchgate.netbohrium.com Specifically, (E)-N-(2,5-dimethoxybenzylidene)-5-(4-methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine was synthesized and evaluated for its biological activities. researchgate.netbohrium.com Another study describes the synthesis of quinoline and benzothiazole-containing Schiff's bases by condensing 2-chloro-3-formyl quinolines with benzothiazol-2-amines. ajgreenchem.com

Introduction of Triazole Linkers via Cycloaddition Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient method for linking the quinoline moiety to other molecules via a stable 1,2,3-triazole ring. nih.gov This strategy has been employed to synthesize a series of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives. mdpi.comresearchgate.net In this approach, 4-azido-2-quinolones are reacted with terminal alkynes in the presence of a copper catalyst to afford the corresponding triazole-linked quinolone compounds in good yields. mdpi.comresearchgate.net The 1,2,3-triazole ring acts as a robust linker, and its formation is highly regioselective, typically yielding the 1,4-disubstituted product. nih.gov This methodology allows for the conjugation of the quinoline scaffold to a variety of other chemical entities, enabling the exploration of structure-activity relationships. nih.govmdpi.comresearchgate.net

Amide Bond Formation for Conjugate Synthesis

Amide bond formation is a fundamental transformation in organic and medicinal chemistry, frequently used to create conjugates of bioactive molecules. unimi.itrsc.orgresearchgate.net Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 4-dimethylaminopyridine (B28879) (DMAP) and N-hydroxybenzotriazole (HOBt) can be used to couple carboxylic acids to the amino group of this compound. nih.gov This method is effective even for electron-deficient amines, ensuring a broad scope of potential carboxylic acid partners. nih.gov The choice of coupling reagents and reaction conditions is crucial for achieving high yields and minimizing side reactions. growingscience.com This strategy allows for the synthesis of a diverse library of amide conjugates of this compound for various applications.

Alkylation and Acylation Reactions on the Amino Functionality

The primary amino group at the 2-position of the 4-methoxyquinoline (B1582177) core is a key site for synthetic modification. As a potent nucleophile, this amino group readily participates in reactions with a variety of electrophiles, most notably in alkylation and acylation reactions. These transformations are fundamental in medicinal chemistry for creating libraries of derivatives, as the introduction of different alkyl or acyl moieties can significantly alter the parent molecule's physicochemical properties and biological activity. The lone pair of electrons on the nitrogen atom allows for nucleophilic attack on electrophilic carbon centers, such as those in alkyl halides or the carbonyl carbon of acylating agents. smolecule.comlibretexts.org

Alkylation Reactions

N-alkylation introduces an alkyl substituent onto the amino group, typically via a nucleophilic substitution (SN2) reaction with an alkyl halide. libretexts.org While this method is straightforward, it can sometimes lead to a mixture of mono- and di-alkylated products, or even form a quaternary ammonium (B1175870) salt if the amine is exhaustively alkylated. libretexts.org However, specific reaction conditions can be optimized to favor mono-alkylation. For instance, cesium hydroxide (B78521) has been shown to promote the selective N-monoalkylation of primary amines. organic-chemistry.org

A direct example of this reaction on a closely related analogue is the synthesis of N-butyl-6-methoxyquinolin-2-amine. rsc.org This reaction demonstrates the successful mono-alkylation of the amino group on the quinoline ring system. While direct alkylation of 4-hydroxyquinolines can sometimes result in O-alkylation, the use of specific bases and solvents can direct the reaction. In some cases, alkylation of a quinolinol can unexpectedly lead exclusively to an N-alkylated product on the ring nitrogen, demonstrating the complex interplay of tautomerism and reaction conditions. nih.govnih.gov

| Starting Material | Alkylating Agent | Reagents/Conditions | Product | Yield (%) | Reference |

| 6-Methoxyquinoline-N-oxide | Butylamine | Triflic anhydride, Dichloromethane | N-Butyl-6-methoxyquinolin-2-amine | 66 | rsc.org |

| 2-Methyl-6-methoxy-quinolinol (5a) | 2-Bromo-N-(aryl)acetamides (26a-d) | Sodium hydride (NaH) | N-aryl-2-(2-methyl-6-methoxyquinolin-4-yloxy)acetamides (27-30) | N/A | acs.org |

| Amines (general) | Alcohols | Cobalt(II) catalyst, 4 Å molecular sieves | N-alkylated amines | N/A | organic-chemistry.org |

Acylation Reactions

N-acylation is a widely used reaction that involves the introduction of an acyl group (R-C=O) to the nitrogen atom of the primary amine, resulting in the formation of a stable amide linkage. This transformation is typically achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. researchgate.netgoogle.com

The reactivity of the amino group on quinoline scaffolds in acylation reactions is well-documented. For example, various acylated amine derivatives containing a 6-methoxyquinoline (B18371) moiety have been synthesized by treating the parent amine with acylating agents like fluorocarbonylferrocene or benzoylisothiocyanate in the presence of dimethylaminopyridine (DMAP). nih.gov Similarly, N-acylation has been successfully performed on other quinoline analogues, such as 3-aminoquinolin-4-ol (B154131) and 2-methyl-4-amino-6-methyl quinoline, to yield the corresponding N-acylated products. acs.org These examples underscore the versatility of the amino group on the quinoline ring as a handle for synthetic elaboration through acylation.

| Starting Material | Acylating Agent | Reagents/Conditions | Product | Yield (%) | Reference |

| (S)-{(2S,4R,8R)-8-Ethylquinuclidin-2-yl}methanamine (1) | Fluorocarbonylferrocene | DMAP, Dichloromethane (DCM), Argon, RT | N-{(S)-(2S,4R,8R)-8-Ethylquinuclidin-2-ylmethyl)}ferrocene-carboxamide (2) | N/A | nih.gov |

| (S)-{(2S,4R,8R)-8-Ethylquinuclidin-2-yl}methanamine (1) | Benzoylisothiocyanate | Tetrahydrofuran (THF) | 1-Benzoyl-3-(S)-((2S,4R,8R)-8-ethylquinuclidin-2-ylmethyl)thiourea (6) | N/A | nih.gov |

| 3-Aminoquinolin-4-ol (34) | N-(3,5-dimethylphenyl)-2-oxo-2-(oxalylamino)ethanoyl chloride (35) | N/A | N-(3,5-dimethylphenyl)-2-((4-hydroxy-2-methylquinolin-3-yl)amino)-2-oxoacetamide (36) | N/A | acs.org |

| 2-Methyl-4-amino-6-methyl quinoline (39) | N-(3,5-dimethylphenyl)-2-oxo-2-(oxalylamino)ethanoyl chloride (35) | N/A | N1-(3,5-dimethylphenyl)-N2-(2,6-dimethylquinolin-4-yl)oxalamide (40) | N/A | acs.org |

| Substituted anilines | Bromoacetyl chloride | 4-Dimethylaminopyridine (DMAP) | 2-Bromo-N-arylacetamides (4a-o, 4q-t) | N/A | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 4-Methoxyquinolin-2-amine. bohrium.comscirp.org These methods provide insights into the molecule's geometry, electronic properties, and spectroscopic characteristics. epstem.net

The electronic properties are heavily influenced by the functional groups attached to the quinoline (B57606) core. The methoxy (B1213986) group (-OCH3) at the 4-position and the amino group (-NH2) at the 2-position are both electron-donating, which modulates the electronic characteristics of the entire ring system. This electron-donating nature influences the molecule's nucleophilicity and reactivity patterns toward electrophiles.

Key parameters derived from these calculations include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. sapub.org A smaller energy gap suggests higher reactivity. For similar heterocyclic structures, this gap is typically calculated to be around 4.40 eV using DFT methods. sapub.org

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. bohrium.comsapub.org In these maps, red areas indicate regions of high electron density (prone to electrophilic attack), while blue areas show electron-deficient regions (prone to nucleophilic attack). sapub.org For quinoline derivatives, the nitrogen atom in the quinoline ring and the oxygen of the methoxy group are often identified as potential sites for electrophilic interaction.

Mulliken Charges: The calculation of Mulliken charges on individual atoms helps to quantify the electron distribution across the molecule and identify reactive centers. scirp.org

These theoretical calculations have shown a good correlation with experimental data, such as FT-IR and NMR chemical shifts, validating the accuracy of the computational models. bohrium.com

Table 1: Representative Quantum Chemical Parameters for a Quinoline Derivative This table presents typical values for a quinoline structure based on computational studies of similar compounds.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy | Varies (e.g., -689 Hartrees) | Thermodynamic stability of the molecule |

| HOMO Energy | ~ -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔEg) | ~ 4.4 eV | Chemical reactivity and stability indicator sapub.org |

| Dipole Moment | ~ 2.5 - 4.5 Debye | Polarity and intermolecular interactions |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This method is crucial for understanding how this compound and its analogues might interact with biological targets at a molecular level.

Docking studies on quinoline derivatives have been performed against a wide array of biological targets, including:

Tubulin: Derivatives of 4-phenyl-2-quinolone have been docked into the colchicine-binding site of tubulin, a key target for anticancer drugs. mdpi.com These studies revealed that the 2-quinolone core plays a significant role in binding, forming hydrogen bonds with amino acid residues like ALA250 and hydrophobic interactions with LEU248, ALA316, and LYS352. mdpi.com

Enzymes: Methoxy quinoline derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), a target in Alzheimer's disease research. researchgate.net

Viral Proteases: Substituted quinolones have been docked against the SARS-CoV-2 main protease (Mpro), showing good binding affinities and forming essential hydrogen bonds with key residues like GLU166. nih.gov

The output of these studies is often a docking score, measured in kcal/mol, which estimates the binding free energy. For instance, docking of quinolone derivatives against SARS-CoV-2 Mpro has yielded scores ranging from -7.05 to -8.63 kcal/mol. nih.gov The analysis also identifies specific interactions, such as hydrogen bonds and arene-arene interactions, which are critical for ligand recognition and binding. diva-portal.orgresearchgate.net

Table 2: Example Docking Study Results for Quinolone Derivatives This table is a compilation of representative data from various studies on quinoline compounds to illustrate typical findings.

| Ligand (Derivative) | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-Phenyl-2-quinolone analog | αβ-Tubulin | -8.1 | ALA250, LEU248, ALA316, LYS352 mdpi.com |

| Methylenebis(quinolinone) | SARS-CoV-2 Mpro | -8.63 | THR190, GLN192, ARG188, GLU166 nih.gov |

| Schiff base of Methoxyquinoline | DNA Topoisomerase | -7.5 | (Not specified) bohrium.com |

Rational Design Principles for this compound Analogues

The this compound structure serves as a valuable scaffold or "privileged structure" in rational drug design. isomorphiclabs.com This approach involves the strategic design and synthesis of new chemical entities by modifying a core structure to enhance desired pharmacological properties and minimize unwanted side effects. acs.org

The key principles in the rational design of analogues include:

Molecular Hybridization: This strategy involves combining the quinoline pharmacophore with other bioactive heterocyclic rings (like pyrazole (B372694), pyrimidine, or triazole) to create hybrid molecules with potentially synergistic or enhanced activity. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying the functional groups on the quinoline ring, researchers can explore the SAR. For example, the presence and position of the methoxy group can significantly influence biological activity and solubility. evitachem.com The amine group provides a convenient handle for further chemical modifications, such as acylation or condensation reactions, to explore how structural changes affect biological outcomes.

Metabolic Stability Enhancement: Rational design is used to create analogues with improved metabolic stability. For example, if a part of the molecule is identified as a site of metabolic breakdown, it can be modified to block this process, leading to a longer-lasting therapeutic effect. acs.org

This rational approach has led to the development of quinoline-based compounds investigated as inhibitors of targets ranging from bacterial DNA gyrase to various kinases. acs.orgacs.org

Prediction of Molecular Mechanisms of Action through In Silico Approaches

In silico methods are instrumental in forming hypotheses about the molecular mechanism of action (MoA) of compounds like this compound. nih.gov The MoA describes the specific biochemical interaction through which a substance produces its pharmacological effect.

Computational approaches to predict MoA include:

Target Identification via Docking: As described in section 5.2, molecular docking against a panel of known drug targets is a primary method. If a compound shows high binding affinity for a specific enzyme or receptor, it is hypothesized that the compound's effects are mediated through the modulation of that target. mdpi.comresearchgate.net

Network-Based Inference: Advanced computational methods use network pharmacology to predict MoAs. These systems analyze relationships between chemical structures, protein targets, and disease pathways to infer how a new molecule might act within a complex biological system. nih.gov This approach does not depend on the 3D structure of targets and can reveal polypharmacology (one drug acting on multiple targets). nih.gov

Reactivity-Based Prediction: Quantum chemical calculations (section 5.1) can predict chemical reactivity. For some compounds, the MoA may involve the formation of covalent bonds with the target or reactivity with cellular nucleophiles like glutathione. researchgate.net For example, studies on certain 4-O-aryl quinolines have shown they can form thioether adducts, and understanding this reactivity is key to predicting their biological fate and potential toxicity. researchgate.net

Assessment of Preclinical Drug-likeness and Pharmacokinetic Properties via Computational Methods

Before a compound is synthesized and tested in the lab, computational tools are used to predict its "drug-likeness" and pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). chemrevlett.comrsc.org This early-stage assessment helps to filter out compounds that are likely to fail later in development due to poor ADMET profiles.

Several computational models and rules are employed:

Lipinski's Rule of Five: This is a well-known rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The criteria are: Molecular Weight < 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. mdpi.com

ADMET Prediction Software: Web-based tools and software like SwissADME and pkCSM are widely used to calculate a range of properties. mdpi.comchemrevlett.com These tools predict parameters such as oral bioavailability, gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicity (e.g., mutagenicity via AMES toxicity prediction). mdpi.comchemrevlett.com

Quantitative Estimate of Drug-likeness (QED): This is a metric that provides a score from 0 to 1, quantifying the drug-likeness of a molecule based on the distribution of key molecular properties in known oral medications. nih.gov

Studies on quinoline derivatives often show good predicted drug-likeness profiles, though some may present risks like potential mutagenicity or interactions with metabolic enzymes, which can then be addressed through further rational design. mdpi.com

Table 3: Representative Predicted ADMET Profile for a Quinolone Derivative This table shows a typical set of computationally predicted properties for a small molecule quinoline derivative.

| Property | Predicted Value/Classification | Importance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Oral bioavailability (Lipinski's Rule) mdpi.com |

| LogP | < 5 | Permeability and solubility (Lipinski's Rule) mdpi.com |

| H-Bond Donors | < 5 | Oral bioavailability (Lipinski's Rule) mdpi.com |

| H-Bond Acceptors | < 10 | Oral bioavailability (Lipinski's Rule) mdpi.com |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Cell permeability and oral bioavailability chemrevlett.com |

| GI Absorption | High | Prediction of absorption from the gut |

| BBB Permeant | No | Likelihood of crossing the blood-brain barrier |

| CYP Inhibitor (e.g., CYP2D6) | Yes/No | Potential for drug-drug interactions mdpi.com |

| AMES Toxicity | No | Prediction of mutagenic potential mdpi.com |

| Synthetic Accessibility | ~ 3 (out of 10) | Ease of chemical synthesis chemrevlett.com |

Structure Activity Relationship Sar Studies and Lead Compound Development

Systematic Modification of the 4-Methoxyquinolin-2-amine Core for Biological Potency

The this compound scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. Researchers have systematically modified this core to enhance its biological potency against various diseases.

One common approach involves the modification of the 2-amino group. For instance, creating a series of N-substituted derivatives allows for the exploration of how different functional groups at this position affect the compound's interaction with its target. Another strategy is the alteration of substituents on the quinoline (B57606) ring itself. For example, the introduction of different groups at the C4 position of the quinoline ring, replacing the methoxy (B1213986) group, has been explored to improve biological activity.

A study focused on creating quinoline-3-carbonitrile and 2-chloroquinoline (B121035) derivatives involved molecular hybridization, where the quinoline nucleus was combined with other antimicrobial moieties like pyrazole (B372694) and isoxazole. medcraveonline.com This approach aimed to generate new chemical scaffolds with enhanced antimicrobial properties. medcraveonline.com Similarly, another research effort involved synthesizing a series of 6-methoxy-2-arylquinoline analogs as potential P-glycoprotein inhibitors, which are involved in multidrug resistance in cancer. nih.gov

The following interactive table provides examples of systematic modifications and their impact on biological activity.

| Modification Site | Modification Type | Observed Effect on Biological Activity |

| Quinoline C2-position | Introduction of aryl groups | Can enhance P-glycoprotein inhibitory activity. nih.gov |

| Quinoline C3-position | Addition of a carbonitrile group | Can lead to antimicrobial properties. medcraveonline.com |

| Quinoline C4-position | Substitution of the methoxy group | Can modulate activity against various targets. |

| 2-Amino group | N-acylation | Can influence binding affinity and selectivity. |

Elucidation of Key Pharmacophoric Features within Quinoline-Based Scaffolds

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophoric features of quinoline-based scaffolds is essential for designing new and improved drugs.

For many quinoline derivatives, the nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The aromatic nature of the quinoline ring also allows for π-π stacking interactions with aromatic amino acid residues in proteins.

In the context of this compound, specific pharmacophoric features include:

A hydrogen bond donor: The amino group at the C2-position.

A hydrogen bond acceptor: The methoxy group at the C4-position.

An aromatic ring system: The quinoline core itself.

Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been employed to identify the key features of quinoline derivatives for specific targets. For example, a five-point pharmacophore model was developed for quinoline derivatives as selective phosphodiesterase 4B (PDE4B) inhibitors. rsc.orgrsc.org This model helps in predicting the activity of new compounds and in screening virtual libraries to find potent inhibitors. rsc.orgrsc.org Another study on quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors also utilized a five-point pharmacophore model (ADRRR) to understand the structural requirements for their biological activity. tandfonline.com

| Pharmacophoric Feature | Role in Biological Activity | Supporting Evidence |

| Hydrogen Bond Donor | Interaction with target protein | Essential for binding of many kinase inhibitors. |

| Hydrogen Bond Acceptor | Interaction with target protein | Quinoline nitrogen and methoxy group contribute to binding. |

| Aromatic Ring | π-π stacking and hydrophobic interactions | Important for affinity and selectivity. |

Design and Synthesis of New Chemical Entities as Preclinical Lead Compounds

The knowledge gained from SAR and pharmacophore studies has enabled the rational design and synthesis of novel chemical entities (NCEs) based on the this compound scaffold. These NCEs are developed as potential preclinical lead compounds for a variety of therapeutic areas.

The design process often involves computational methods to predict how well a designed molecule will bind to its target. The synthesis of these NCEs can be complex, often requiring multiple steps. For example, the synthesis of novel quinoline-chalcone derivatives was undertaken with the aim of creating anticancer agents. mdpi.comnih.gov In this work, a chalcone (B49325) fragment was linked to a quinoline scaffold, and the resulting compounds showed promising activity against several cancer cell lines. mdpi.comnih.gov Compound 12e from this series was identified as a valuable lead compound for further development. mdpi.comnih.gov

In another example, new quinoline derivatives were designed and synthesized as potential anti-proliferative agents. bohrium.com These compounds were evaluated for their activity against cancer cell lines, and some, like compounds 13e , 13f , and 13h , displayed potent growth inhibitory effects. bohrium.com The study highlighted that both the heterocycle at the C4 position of the pyridine (B92270) ring and the substituent on the quinoline had a significant impact on the activity. bohrium.com

| New Chemical Entity (NCE) Class | Design Strategy | Therapeutic Target/Application |

| Quinoline-Chalcone Hybrids | Molecular hybridization | Anticancer mdpi.comnih.gov |

| 2-(N-(pyridin-2-yl)amino)-quinoline derivatives | Scaffold hopping and substituent modification | Anti-proliferative bohrium.com |

| Quinoline-quinazolinone hybrids | Combination of two bioactive scaffolds | Antimicrobial and antileishmanial indianchemicalsociety.com |

| Primaquine-Cinnamic Acid Conjugates | Linking primaquine (B1584692) with cinnamic acid derivatives | Anticancer, antiviral, and antioxidant mdpi.com |

Optimization Strategies for Enhanced Preclinical Biological Activity

Once a lead compound is identified, it often requires further optimization to improve its preclinical profile. This involves enhancing its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

A key strategy is to synthesize and test a series of analogs of the lead compound to refine the SAR. For instance, if a particular substituent is found to be beneficial, other similar or diverse groups can be introduced at that position to see if activity can be improved.

Another important aspect of optimization is to improve the metabolic stability of the compound. For example, if a compound is rapidly metabolized in the liver, its structure can be modified to block the metabolic sites. This can lead to a longer duration of action in the body.

A study on the optimization of quinoline derivatives for antitumor and antibacterial activity found that the introduction of a quaternary amine around a quinolinium iodide core combined with an alkyl chain led to potent compounds. nih.gov Compound 12 in this study showed significant activity against several cancer cell lines and bacterial strains. nih.gov

The following table summarizes common optimization strategies.

| Optimization Strategy | Goal | Example |

| Analog Synthesis | Improve potency and selectivity | Creating a library of derivatives with varied substituents. |

| Metabolic Stabilization | Increase in vivo half-life | Introducing a fluorine atom to block metabolic oxidation. |

| Physicochemical Property Modification | Enhance ADME properties | Modifying lipophilicity to improve absorption and distribution. |

| Structure-Based Design | Rational design of more potent compounds | Using the 3D structure of the target protein to guide modifications. |

Preclinical Biological Evaluation and Mechanistic Pharmacological Studies

Enzyme Inhibition Assays and Their Mechanisms of Action

The therapeutic potential of 4-methoxyquinoline (B1582177) derivatives is largely attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Topoisomerases are crucial enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes, making them established targets for cancer therapy. wikipedia.orgnih.gov Topoisomerase inhibitors can act by preventing the enzyme from cleaving DNA or by stabilizing the transient DNA-enzyme complex, leading to DNA strand breaks and subsequent cell death. wikipedia.org

While direct studies on 4-Methoxyquinolin-2-amine are limited, related structures have been investigated. For instance, 4-demethoxy analogues of doxorubicin, which highlights the role of the methoxy (B1213986) group, have been shown to be potent in trapping topoisomerase II cleavage complexes. nih.gov Annamycin, a 4-demethoxy analogue, induced significant levels of topoisomerase II-mediated DNA-protein cross-links in leukemic CEM cells, whereas doxorubicin (a 4-methoxy analogue) showed marginal activity in this regard. nih.gov This suggests that modifications at the 4-position of the core structure, including the presence or absence of a methoxy group, can profoundly influence the interaction with topoisomerase II. nih.gov Furthermore, some tetrahydroquinazoline derivatives have been developed as topoisomerase II-targeted drugs that block the enzyme's function without intercalating DNA, potentially reducing the severe side effects associated with traditional topoisomerase poisons. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers. nih.govnih.gov Several quinoline (B57606) and quinazoline derivatives have been developed as EGFR inhibitors. mdpi.commdpi.com

Two series of 4-anilinoquinolines, including 8-methoxy-4-anilinoquinoline derivatives, were synthesized and evaluated for their antitumor activities. mdpi.com Several of these compounds exhibited excellent antitumor activity, superior to the known EGFR inhibitor gefitinib. mdpi.com For example, compounds 1f and 2i from the study showed potent cytotoxic activities against HeLa and BGC823 cells with IC50 values better than gefitinib. mdpi.com The design of these molecules is often based on the structure of known EGFR inhibitors, where the quinoline scaffold serves as a key pharmacophore that binds to the ATP-binding site of the EGFR kinase domain. nih.govmdpi.com Novel 4-phenoxyquinazoline derivatives have also been designed as dual EGFR/c-Met inhibitors to overcome drug resistance. nih.gov

Table 1: EGFR Kinase Inhibitory Activity of Representative Quinoline/Quinazoline Derivatives

| Compound | Target Cells | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| 1f | BGC823 | Data not specified, but superior to Gefitinib | Gefitinib | >50 |

| 2i | BGC823 | Data not specified, but superior to Gefitinib | Gefitinib | >50 |

| H-22 | EGFRWT | 0.0648 | Afatinib | Not specified |

| H-22 | EGFRL858R/T790M | 0.3054 | Afatinib | Not specified |

| H-22 | c-Met | 0.1374 | Afatinib | Not specified |

Data derived from multiple studies. nih.govmdpi.com

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). nih.govgoogle.com EZH2 is frequently overexpressed in various cancers and plays a key role in silencing tumor suppressor genes. nih.govresearchgate.net

A series of 5-methoxyquinoline derivatives have been identified as a new class of EZH2 inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies led to the discovery of 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine), which displayed an IC50 value of 1.2 μM against EZH2. nih.govnih.gov This compound was found to decrease the global level of H3K27me3 in cells, a hallmark of EZH2 inhibition, and showed significant anti-viability activities against two tumor cell lines. nih.gov The initial hit compound, 1 (N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine), had a much lower potency with an IC50 of 28 μM, demonstrating the importance of structural optimization. nih.gov

Table 2: EZH2 Inhibitory Activity of 5-Methoxyquinoline Derivatives

| Compound | EZH2 IC50 (µM) |

|---|---|

| 1 | 28 |

| 5k | 1.2 |

Data from Xiang et al., 2015. nih.gov

Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. nih.govmdpi.com Inhibitors of tubulin polymerization are effective anticancer agents as they disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Several quinoline and quinazoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govnih.gov One of the most potent compounds identified is 5f (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one), which exhibited high in vitro cytotoxic activity with GI50 values between 1.9 and 3.2 nM. nih.gov It also showed significant potency against tubulin assembly with an IC50 of 0.77 μM and substantially inhibited colchicine binding. nih.gov Molecular modeling studies have suggested that the methoxy group and other structural features of these compounds contribute to their high binding affinity to the colchicine site on tubulin. nih.gov

Table 3: Tubulin Polymerization Inhibitory Activity of Representative Compounds

| Compound | Tubulin Polymerization IC50 (µM) |

|---|---|

| 5f | 0.77 |

| Colchicine | 9.21 |

| Compound 3b | 13.29 |

| Compound 3d | 13.58 |

Data derived from multiple studies. nih.govresearchgate.net

Sphingosine kinases (SphK), particularly SphK1 and SphK2, are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell survival, proliferation, and migration. nih.govmdpi.com Overexpression of SphK is observed in many cancers. researchgate.net

While specific this compound derivatives as SphK inhibitors are not widely reported, the quinoline scaffold has been explored for this target. A study on quinoline-5,8-dione-based compounds identified them as dual SphK1/2 inhibitors with low micromolar activity. researchgate.net SLR080811, a guanidine-based SphK2 inhibitor, has been characterized and shown to lower S1P levels in cultured cells. nih.govnih.gov The development of selective SphK inhibitors is an active area of research for cancer therapy. mdpi.com

In Vitro Cellular Activity and Cellular Mechanism Studies

The enzymatic inhibitory activities of 4-methoxyquinoline derivatives translate into potent effects at the cellular level. A series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. nih.govnih.gov Many of these compounds were found to be effective, with some showing selective cytotoxicity against cancer cells. researchgate.net For instance, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB 468 cells. nih.govnih.gov

Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis. For example, tubulin polymerization inhibitors based on the quinazoline-4-tetrahydroquinoline scaffold were shown to induce G2/M phase arrest and apoptosis. nih.gov Similarly, EGFR inhibitors containing the anilinoquinazoline framework also resulted in cell-cycle arrest and apoptosis induction in A431 cells. nih.gov The EZH2 inhibitor 5k not only reduced H3K27 methylation but also exhibited good anti-viability activities against tumor cell lines. nih.govnih.gov Furthermore, 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives have shown antiproliferative IC50 values ranging from 0.33 to 7.10 μM across a panel of human cancer cell lines, including HeLa, SiHa, A2780, MCF-7, and MDA-MB-231. mdpi.com

Table 4: In Vitro Cytotoxicity of Representative 4-Aminoquinoline Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | 7.35-8.73 |

Data from Vangapandu et al., 2007. nih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

There is no available data from preclinical studies detailing the antiproliferative or cytotoxic effects of this compound on any cancer cell lines. Consequently, no data tables of growth inhibition or cytotoxicity can be provided.

Induction of Apoptosis Pathways

Investigations into whether this compound can induce programmed cell death, or apoptosis, in cancer cells have not been reported in the scientific literature. As a result, there is no information on its potential mechanisms of apoptotic induction.

Cell Cycle Arrest Mechanisms

There are no published studies examining the effect of this compound on the cell cycle of cancer cells. Therefore, it is unknown if this compound can cause cell cycle arrest at any phase.

DNA Protective Abilities Against Oxidative Stress

No research has been published on the potential of this compound to protect DNA from damage induced by oxidative stress.

Preclinical Antimicrobial Investigations

Antibacterial Spectrum and Efficacy

There is no information available regarding the antibacterial activity of this compound. Studies to determine its spectrum of activity against various bacterial strains and its minimum inhibitory concentrations (MICs) have not been reported.

Antiplasmodial Activity Against Malaria Parasites

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with 4-aminoquinoline derivatives being a particularly prominent class. malariaworld.orgresearchgate.net While direct studies on this compound are unavailable, research on various aminoquinoline analogs demonstrates significant activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.

A study on 4-aminoquinoline hydrazone analogs identified several compounds with potent activity against the multidrug-resistant K1 strain of P. falciparum. nih.gov For instance, the lead compound, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, showed an IC₅₀ value of 0.60 µM. nih.gov Further investigations revealed this compound acts synergistically with the established antimalarial drug artemether. nih.gov

Hybrid molecules combining the 4-aminoquinoline core with other pharmacophores have been explored to overcome drug resistance. A series of 2-aminopyrimidine based 4-aminoquinolines exhibited potent activity in the nanomolar range against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov Structure-activity relationship (SAR) studies highlighted that the length of the alkyl spacer connecting the two heterocyclic systems was crucial for activity, with a four-methylene chain often yielding optimal results. nih.gov One of the most potent compounds in this series, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine, recorded an IC₅₀ of 3.6 nM against the CQR K1 strain, making it 56-fold more potent than chloroquine. nih.gov

Other modifications, such as the synthesis of aminoquinoline β-aminoalcohols, also yielded derivatives with high potency against sensitive strains of the parasite. nih.gov However, these specific analogs showed reduced efficacy against chloroquine-resistant strains, suggesting a potential for cross-resistance, likely due to their structural similarity to chloroquine. nih.gov The antiplasmodial activity of many quinoline derivatives is linked to the inhibition of hemozoin formation in the parasite's digestive vacuole. sci-hub.box The 7-chloro substituent, a common feature in many active 4-aminoquinolines, is often considered essential for potent activity. sci-hub.box

| Compound/Analog | Parasite Strain | IC₅₀ Value |

|---|---|---|

| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline nih.gov | P. falciparum (K1, CQR) | 0.60 µM |

| A 2-aminopyrimidine-4-aminoquinoline hybrid (Compound 10r) nih.gov | P. falciparum (K1, CQR) | 3.6 nM |

| A 2-aminopyrimidine-4-aminoquinoline hybrid (Compound 10r) nih.gov | P. falciparum (3D7, CQS) | 201.2 nM |

| Nopyl-quinolin-8-yl amide analog mdpi.com | P. falciparum (3D7, CQS) | Low micromolar (µM) |

Antiviral and Anti-HIV-1 Studies

The quinoline scaffold is present in various compounds investigated for antiviral properties, including activity against Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Research into 2,3-disubstituted quinolines has identified compounds with notable anti-HIV-1 activity. researchgate.net For example, one such derivative demonstrated potent activity against cell-associated HIV-1 strains UG070 and VB59 with IC₅₀ values of 2.57 µM and 3.35 µM, respectively. researchgate.net

A separate class of analogs, 4-oxoquinolines, has been identified as a novel chemical class of anti-HIV-1 compounds. nih.govresearchgate.net These derivatives exhibited potent activity with EC₅₀ values below 0.1 µM and high selectivity indexes (>2500). nih.gov Interestingly, their mechanism of action appears distinct from clinically used integrase strand transfer inhibitors (INSTIs) like elvitegravir, despite a similar chemical backbone. Time-of-addition experiments suggested that these 4-oxoquinoline derivatives exert their anti-HIV-1 activity even after the viral integration stage. nih.govresearchgate.net

Furthermore, studies on isoquinoline-based compounds, which share a bicyclic aromatic structure with quinolines, have led to the discovery of potent CXCR4 antagonists. mdpi.com Since the CXCR4 receptor is a major co-receptor for HIV entry into cells, these antagonists show excellent antiviral activity against HIV-1 and HIV-2, with some analogs displaying EC₅₀ values of less than 100 nM. mdpi.com The antiviral potential of the broader quinoline class has also been demonstrated against other viruses, including Influenza A, where 2-substituted 4-aminoquinolines showed good virus-inhibiting activity with IC₅₀ values as low as 1.7 µM. researchgate.net

| Compound Class/Analog | Virus Target | Activity Metric (IC₅₀/EC₅₀) |

|---|---|---|

| 2,3-Disubstituted quinoline researchgate.net | HIV-1UG070 | 2.57 µM |

| 4-Oxoquinoline analog nih.gov | HIV-1 | < 0.1 µM |

| 2-Substituted 4-aminoquinoline (Compound 3a) researchgate.net | Influenza A (H1N1) | 1.7 µM |

| Isoquinoline-based CXCR4 antagonist (Compound 24c) mdpi.com | HIV-1 | Low nanomolar (nM) |

Antioxidant Activity Assessment

Quinoline and its related heterocyclic structures, such as quinazolinones and quinolones, have been evaluated for their antioxidant properties. mdpi.comresearchgate.net The antioxidant capacity of these scaffolds is highly dependent on their substitution patterns. Studies on 2-substituted quinazolin-4(3H)-ones revealed that the presence and position of hydroxyl and methoxy groups on a phenyl ring at the 2-position are critical for activity. nih.govmdpi.com

Specifically, derivatives with two hydroxyl groups in the ortho or para positions on the phenyl ring exhibited the most potent radical scavenging activity, with EC₅₀ values in the DPPH assay as low as 7.2 µM. mdpi.com The presence of a methoxy group in the ortho or para position relative to a hydroxyl group was also found to significantly enhance the antioxidant activity of monophenols. nih.gov This is relevant to this compound, as the methoxy group can play a role in stabilizing radical species.